1,3-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene
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Overview
Description
1,3-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene is a chemical compound with the molecular formula C16H16Cl2O3. It is a member of the benzene derivatives and is known for its unique structure, which includes two chlorine atoms and an ethoxyphenoxy group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene typically involves the reaction of 1,3-dichlorobenzene with 3-ethoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,3-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler benzene derivatives.
Scientific Research Applications
1,3-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Studying its effects on biological systems and its potential as a biochemical tool.
Medicine: Investigating its potential therapeutic properties and its use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dichloro-2-[2-(2-ethoxyphenoxy)ethoxy]benzene
- 1,3-dichloro-2-[2-(4-ethoxyphenoxy)ethoxy]benzene
Uniqueness
1,3-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and properties are required.
Properties
IUPAC Name |
1,3-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-2-19-12-5-3-6-13(11-12)20-9-10-21-16-14(17)7-4-8-15(16)18/h3-8,11H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPQXJOTPNMYPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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